An In-depth Technical Guide to 6-Bromo-1-hexene: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 6-Bromo-1-hexene: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-hexene is a versatile bifunctional organic compound featuring both an alkene and a bromoalkane functional group. This unique structure makes it a valuable building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-1-hexene, its structural characteristics, and detailed experimental protocols for its synthesis and key reactions. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Structure and Identification
6-Bromo-1-hexene is a linear six-carbon chain with a terminal double bond between carbons 1 and 2, and a bromine atom attached to carbon 6.[1]
IUPAC Name
The accepted IUPAC name for this compound is 6-bromohex-1-ene .[2]
Chemical Identifiers
A comprehensive list of chemical identifiers for 6-bromo-1-hexene is provided in the table below. These identifiers are crucial for unambiguous identification in databases and publications.
| Identifier | Value |
| CAS Number | 2695-47-8[3] |
| Molecular Formula | C₆H₁₁Br[4] |
| SMILES String | BrCCCCC=C[3] |
| InChI | 1S/C6H11Br/c1-2-3-4-5-6-7/h2H,1,3-6H2[3] |
| InChIKey | RIMXEJYJXDBLIE-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of 6-bromo-1-hexene are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 163.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.22 g/mL at 25 °C | [3] |
| Boiling Point | 47-51 °C at 16 mmHg, 154-156 °C at 760 mmHg | [3][6] |
| Refractive Index | n20/D 1.465 | [3] |
| Solubility | Not miscible in water. Soluble in methanol. | [4][7] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [8] |
Logical Relationship of Chemical Properties
The following diagram illustrates the interconnectedness of the various identifiers and physicochemical properties of 6-bromo-1-hexene.
Caption: Interrelation of identifiers and properties of 6-bromo-1-hexene.
Experimental Protocols
Synthesis of 6-Bromo-1-hexene
This protocol describes the synthesis of 6-bromo-1-hexene from 1,6-dibromohexane (B150918) via an elimination reaction.
Materials:
-
1,6-dibromohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Argon gas supply
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M) under an argon atmosphere, add potassium tert-butoxide (1.15 equivalents) in portions over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the mixture to room temperature and quench the reaction by adding deionized water.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer several times with diethyl ether.
-
Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to obtain 6-bromo-1-hexene.[4]
Grignard Reaction with Acetone (B3395972)
This protocol outlines the formation of the Grignard reagent from 6-bromo-1-hexene and its subsequent reaction with acetone to form 2-methylhept-6-en-2-ol.
Materials:
-
6-Bromo-1-hexene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Anhydrous acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Nitrogen or argon gas supply
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas inlet, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 6-bromo-1-hexene (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated when the color of iodine disappears and gentle reflux is observed.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring for an additional 30 minutes.[9]
-
-
Reaction with Acetone:
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.[9]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Grignard reaction of 6-bromo-1-hexene with acetone.
References
- 1. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
